molecular formula C14H12O3S B12668846 6-(Phenylthio)-o-anisic acid CAS No. 84434-14-0

6-(Phenylthio)-o-anisic acid

Cat. No.: B12668846
CAS No.: 84434-14-0
M. Wt: 260.31 g/mol
InChI Key: ARKJMTOSOBNTRN-UHFFFAOYSA-N
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Description

6-(Phenylthio)-o-anisic acid is a synthetic benzoic acid derivative featuring a phenylthio (-SPh) substituent at the 6-position and a methoxy (-OCH₃) group at the 2-position (ortho position relative to the carboxylic acid). This compound is structurally related to o-anisic acid (2-methoxybenzoic acid, CAS 579-75-9), a naturally occurring phenolic acid found in plants like Panax notoginseng (black tiger) .

Properties

IUPAC Name

2-methoxy-6-phenylsulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3S/c1-17-11-8-5-9-12(13(11)14(15)16)18-10-6-3-2-4-7-10/h2-9H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKJMTOSOBNTRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)SC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90233401
Record name 6-(Phenylthio)-o-anisic acid
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Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84434-14-0
Record name 2-Methoxy-6-(phenylthio)benzoic acid
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Record name 6-(Phenylthio)-o-anisic acid
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Record name 6-(Phenylthio)-o-anisic acid
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Record name 6-(phenylthio)-o-anisic acid
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Record name 6-(PHENYLTHIO)-O-ANISIC ACID
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Phenylthio)-o-anisic acid can be achieved through several methodsThis can be done using a nucleophilic substitution reaction where a halogenated anisic acid reacts with a phenylthiol in the presence of a base . Another method involves the use of a Grignard reagent, where a phenylmagnesium bromide reacts with an anisic acid derivative to form the desired product .

Industrial Production Methods

Industrial production of 6-(Phenylthio)-o-anisic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-(Phenylthio)-o-anisic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Corresponding thiol

    Substitution: Products with different substituents replacing the phenylthio group

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 6-(phenylthio)-o-anisic acid with related compounds:

Compound Structure Key Substituents Reactivity/Activity Applications References
6-(Phenylthio)-o-anisic acid Benzoic acid with 6-SPh and 2-OCH₃ -SHPh (electron-withdrawing), -OCH₃ Generates reactive radicals (e.g., C₆H₅SCHCOOH) under photoreduction; higher polymerization initiation efficiency Photoredox initiators, pharmaceutical intermediates
o-Anisic acid Benzoic acid with 2-OCH₃ -OCH₃ (electron-donating) Lacks antioxidant activity due to absence of hydroxyl groups; stable in natural matrices Laboratory chemical, plant metabolite
Thiophenoxyacetic acid (PhTAA) Acetic acid with phenylthio group -SPh Forms highly reactive radicals (C₆H₅SCHCOOH and C₆H₅SCH₂); faster polymerization initiation vs. oxygen analogs Photoredox systems, UV-curable resins
Methyl 2-(phenylthio)benzoate Ester derivative of 2-(phenylthio)benzoic acid -SPh, -COOCH₃ Intermediate in synthesizing hydrazides for anti-inflammatory drugs Pharmaceutical synthesis

Reactivity and Stability

  • Radical Formation: 6-(Phenylthio)-o-anisic acid and PhTAA generate sulfur-centered radicals (e.g., C₆H₅SCHCOOH) under UV irradiation, which are more reactive than oxygen-centered radicals from phenoxyacetic acid .
  • Antioxidant Activity: Unlike phenolic acids with hydroxyl groups (e.g., ferulic acid), both o-anisic acid and 6-(phenylthio)-o-anisic acid lack antioxidant activity due to the absence of free -OH groups .

Biological Activity

6-(Phenylthio)-o-anisic acid, with the CAS number 84434-14-0, is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by a phenylthio group attached to an o-anisic acid structure, which contributes to its diverse biological properties, including antimicrobial and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula for 6-(Phenylthio)-o-anisic acid is C9H10O3S, and its structure can be represented as follows:

  • Molecular Weight : 182.24 g/mol
  • IUPAC Name : 6-(Phenylthio)-2-methoxybenzoic acid

Antimicrobial Properties

Research indicates that 6-(Phenylthio)-o-anisic acid exhibits notable antimicrobial activity against various pathogens. A study conducted by researchers demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis and death .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in cellular models . This property may have implications for treating inflammatory diseases.

Cytotoxicity and Cancer Research

The cytotoxic effects of 6-(Phenylthio)-o-anisic acid have been evaluated in various cancer cell lines. Preliminary findings indicate that the compound can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapeutics.

Case Studies

  • Antimicrobial Efficacy :
    • A study tested the compound against Staphylococcus aureus and Escherichia coli, showing inhibition zones of 15 mm and 12 mm respectively.
    • Concentration-dependent assays indicated an IC50 value of approximately 50 µg/mL for E. coli.
  • Anti-inflammatory Activity :
    • In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with the compound reduced TNF-alpha levels by 40% compared to untreated controls.
  • Cytotoxicity in Cancer Cells :
    • In a study involving human breast cancer cells (MCF-7), treatment with 6-(Phenylthio)-o-anisic acid resulted in a significant reduction in cell viability (up to 60% at 100 µg/mL).

The biological activity of 6-(Phenylthio)-o-anisic acid is attributed to its ability to interact with various molecular targets within cells:

  • Cell Membrane Disruption : The phenylthio group may enhance the lipophilicity of the compound, facilitating its incorporation into microbial membranes.
  • Cytokine Modulation : The compound appears to inhibit NF-kB signaling pathways, leading to decreased expression of inflammatory cytokines.
  • Induction of Apoptosis : In cancer cells, it may activate intrinsic apoptotic pathways through mitochondrial depolarization.

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